2-fluoro-5-(hydroxymethyl)benzoic Acid

説明

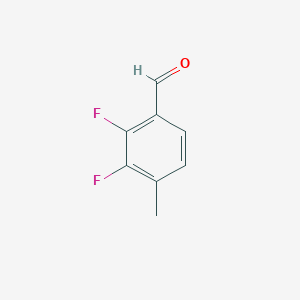

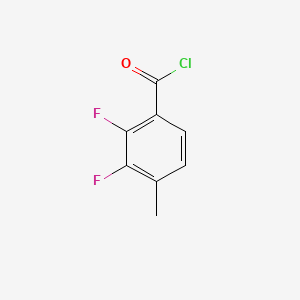

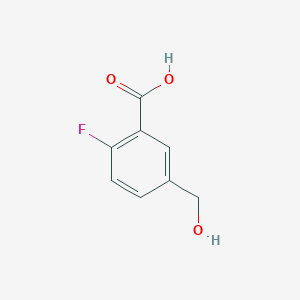

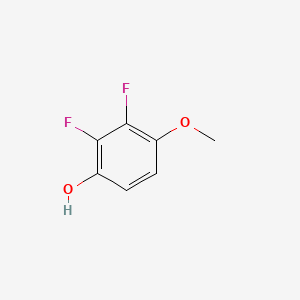

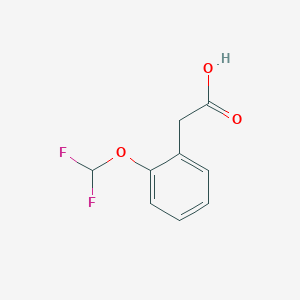

The compound of interest, 2-fluoro-5-(hydroxymethyl)benzoic acid, is a derivative of benzoic acid where a fluorine atom and a hydroxymethyl group are substituted at positions 2 and 5 of the benzene ring, respectively. This structure suggests potential for interaction with biological systems and could be of interest in the development of pharmaceuticals or as a building block in organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 2-hydroxy-4-methyl benzoic acid was achieved using acetone and ethyl formate to synthesize formyl acetone, followed by a reaction with acetoacetic ester . Similarly, 5-fluorosalicylic acid was prepared from 2-chloro-benzonitrile through a series of reactions including nitration, reduction, and hydrolyzation, with an overall yield of 55.7% . These methods could potentially be adapted for the synthesis of 2-fluoro-5-(hydroxymethyl)benzoic acid by altering the substituents used in the reactions.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives has been extensively studied. For example, the gas-phase structure of 2-hydroxybenzoic acid was determined using electron diffraction and theoretical calculations, revealing the presence of several stable conformers and the effects of internal hydrogen bonding . This information is crucial for understanding the behavior of 2-fluoro-5-(hydroxymethyl)benzoic acid, as the presence of substituents can significantly affect the molecular conformation and properties.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be complex. In the case of azo-benzoic acids, acid-base dissociation and azo-hydrazone tautomerism were observed, with the extent of these equilibria dependent on solvent composition and pH . Additionally, substituted benzoic acids have been used to synthesize metal complexes, as seen with the synthesis of a trinuclear cobalt cluster using 5-fluoro-2-hydroxy-benzoic acid . These studies suggest that 2-fluoro-5-(hydroxymethyl)benzoic acid could also participate in various chemical reactions, potentially leading to the formation of novel compounds or complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For instance, the presence of a hydroxyl group can lead to intramolecular hydrogen bonding, affecting the compound's boiling point, solubility, and crystalline structure . The introduction of a fluorine atom can alter the acidity and reactivity of the compound . These properties are essential for the practical application of 2-fluoro-5-(hydroxymethyl)benzoic acid in chemical synthesis and pharmaceutical development.

科学的研究の応用

1. Antiviral Activity Against Influenza A Virus

- Application Summary: The compound has been used in the development of a benzoic acid derivative, NC-5, which has shown potent antiviral activity against Influenza A viruses, including oseltamivir-resistant viruses .

- Methods of Application: The study applied a cell-based approach to evaluate the antiviral activity of a series of newly synthesized benzoic acid derivatives .

- Results: NC-5 inhibited influenza A viruses A/FM/1/47 (H1N1), A/Beijing/32/92 (H3N2) and oseltamivir-resistant mutant A/FM/1/47-H275Y (H1N1-H275Y) in a dose-dependent manner. The 50% effective concentrations (EC50) for H1N1 and H1N1-H275Y were 33.6 μM and 32.8 μM, respectively .

2. Development of Fluorescence Probes

- Application Summary: 2-Fluoro-3-(hydroxymethyl)benzoic acid derivatives have been used in the development of novel fluorescence probes.

- Results: These probes can selectively detect highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase.

3. Inhibitor for Endothelial Lipase

- Application Summary: Endothelial lipase (EL) activity has been implicated in HDL metabolism and in atherosclerotic plaque development. Inhibitors of EL, such as 2-fluoro-5-(hydroxymethyl)benzoic acid, are proposed to be efficacious in the treatment of dyslipidemia related cardiovascular disease .

4. Antioxidant and Antibacterial Agent

Safety And Hazards

特性

IUPAC Name |

2-fluoro-5-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKWCHKBOKMSGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379059 | |

| Record name | 2-fluoro-5-(hydroxymethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-5-(hydroxymethyl)benzoic Acid | |

CAS RN |

481075-38-1 | |

| Record name | 2-fluoro-5-(hydroxymethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(difluoromethoxy)phenyl]acetic Acid](/img/structure/B1304703.png)